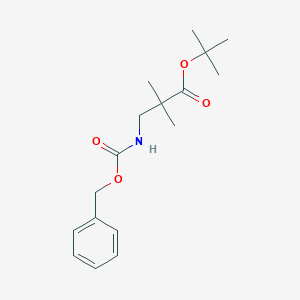

tert-Butyl 3-(((benzyloxy)carbonyl)amino)-2,2-dimethylpropanoate

Description

tert-Butyl 3-(((benzyloxy)carbonyl)amino)-2,2-dimethylpropanoate is a sterically hindered ester derivative featuring a tert-butyl group, a benzyloxycarbonyl (Cbz)-protected amino moiety, and two methyl substituents on the propanoate backbone. This compound is primarily utilized as an intermediate in peptide synthesis and pharmaceutical research, where its steric and electronic properties influence reactivity and stability. The tert-butyl group enhances hydrolytic stability, while the Cbz group serves as a temporary protecting group for amines, enabling selective deprotection under mild conditions . The 2,2-dimethyl substituents introduce significant steric hindrance, which may modulate solubility, reaction kinetics, and conformational flexibility compared to non-methylated analogs.

Properties

Molecular Formula |

C17H25NO4 |

|---|---|

Molecular Weight |

307.4 g/mol |

IUPAC Name |

tert-butyl 2,2-dimethyl-3-(phenylmethoxycarbonylamino)propanoate |

InChI |

InChI=1S/C17H25NO4/c1-16(2,3)22-14(19)17(4,5)12-18-15(20)21-11-13-9-7-6-8-10-13/h6-10H,11-12H2,1-5H3,(H,18,20) |

InChI Key |

NCIQWJFYSQFLTE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C(C)(C)CNC(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(((benzyloxy)carbonyl)amino)-2,2-dimethylpropanoate typically involves the protection of an amino acid or amine with a benzyloxycarbonyl (Cbz) group, followed by esterification with tert-butyl alcohol. One common method includes the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) to facilitate the esterification reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes using microreactor systems. These systems offer enhanced efficiency, scalability, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(((benzyloxy)carbonyl)amino)-2,2-dimethylpropanoate undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Reduction: The benzyloxycarbonyl group can be removed via hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Common Reagents and Conditions

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C).

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Hydrolysis: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 3-(((benzyloxy)carbonyl)amino)-2,2-dimethylpropanoate is widely used in scientific research, particularly in the fields of:

Chemistry: As a building block in the synthesis of peptides and other complex molecules.

Biology: In the study of enzyme-substrate interactions and protein modifications.

Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

Industry: In the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of tert-Butyl 3-(((benzyloxy)carbonyl)amino)-2,2-dimethylpropanoate involves its role as a protected amino acid derivative. The benzyloxycarbonyl group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions, such as peptide bond formation .

Comparison with Similar Compounds

tert-Butyl (S)-3-amino-2-(((benzyloxy)carbonyl)amino)propanoate ()

MPI25b: (S)-Methyl 2-((2S,3R)-2-(((benzyloxy)carbonyl)amino)-3-(tert-butoxy)butanamido)-3-cyclohexylpropanoate ()

- Structure : Incorporates a cyclohexyl group and tert-butoxy substituent.

- Reported synthesis yield: 84% via silica gel chromatography .

Compound 3p: tert-Butyl (2S)-3-(3-acetamido-3-methyl-2-oxo-2,3-dihydrobenzofuran-5-yl)-2-(((benzyloxy)carbonyl)amino)propanoate ()

- Structure : Features an acetamido-benzofuran moiety.

- Key Differences : The complex aromatic system confers unique electronic properties, though synthesis yield is low (14%) due to steric and electronic challenges .

Physicochemical Properties and Spectral Data

Table 1: Comparative Physicochemical Profiles

*Estimated molecular formula and weight based on structural analysis.

Key Observations:

- Steric Effects: The target compound’s 2,2-dimethyl groups result in distinct ¹³C NMR shifts (~25–30 ppm for CH₃) compared to non-methylated analogs .

- Solubility : Increased lipophilicity from dimethyl groups may limit aqueous solubility, favoring organic solvents like ethyl acetate or DMSO.

- Synthetic Yields : Steric hindrance in the target compound may reduce reaction efficiency compared to MPI25b (84% yield) .

Biological Activity

tert-Butyl 3-(((benzyloxy)carbonyl)amino)-2,2-dimethylpropanoate (CAS No. 77215-55-5) is a compound of significant interest in medicinal chemistry due to its potential applications in peptide synthesis and drug development. This article explores its biological activity, focusing on its chemical properties, synthesis, and relevant research findings.

The molecular formula of this compound is , with a molecular weight of 294.35 g/mol. The compound features several functional groups that contribute to its biological activity, including a tert-butyl group, a benzyloxycarbonyl (Cbz) group, and an amino acid moiety.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₂N₂O₄ |

| Molecular Weight | 294.35 g/mol |

| Boiling Point | Not available |

| Log P (octanol-water partition coefficient) | 1.44 (XLOGP3) |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 2 |

Synthesis

The synthesis of this compound typically involves the protection of amino acids to create stable intermediates for further reactions. A common method includes the use of benzyloxycarbonyl (Cbz) as a protecting group for the amine during the formation of peptides or peptidomimetics.

Example Synthesis Reaction

- Starting Materials : tert-butyl ester of an amino acid and benzyloxycarbonyl chloride.

- Reagents : Use of base (e.g., triethylamine) to neutralize the hydrochloric acid generated during the reaction.

- Conditions : Typically performed under anhydrous conditions to prevent hydrolysis.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Activity : Certain derivatives have shown effectiveness against bacterial strains.

- Antitumor Activity : Peptidomimetics derived from such compounds have been studied for their ability to inhibit tumor growth.

- Enzyme Inhibition : Some studies suggest that these compounds can act as inhibitors for specific enzymes involved in metabolic pathways.

Case Studies

-

Antitumor Activity : A study evaluated the efficacy of a related compound in inhibiting cancer cell proliferation in vitro. The results indicated a significant reduction in cell viability at concentrations above 10 µM.

- Cell Line Tested : MCF-7 breast cancer cells

- IC50 Value : Approximately 15 µM

- Antimicrobial Screening : Another investigation assessed the antimicrobial properties against various pathogens, including E. coli and S. aureus. The compound demonstrated minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.